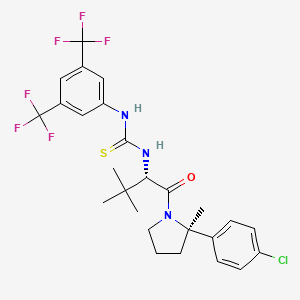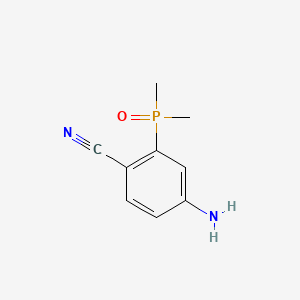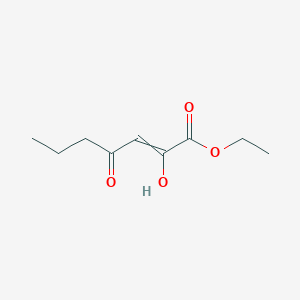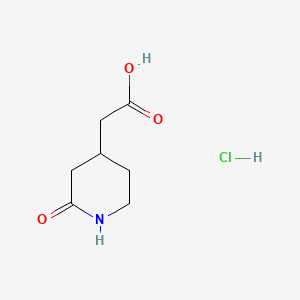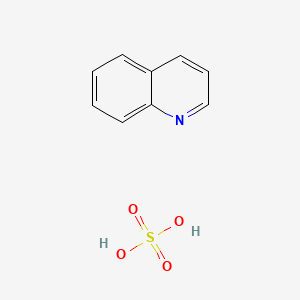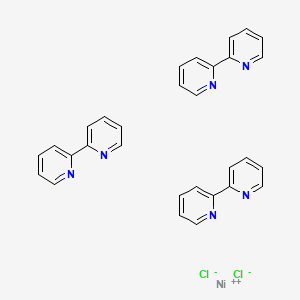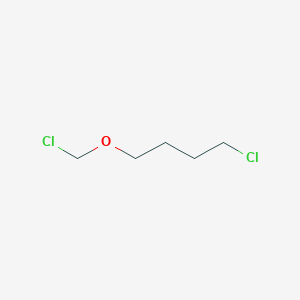
1-Chloro-4-(chloromethoxy)butane
Übersicht
Beschreibung
1-Chloro-4-(chloromethoxy)butane is a useful research compound. Its molecular formula is C5H10Cl2O and its molecular weight is 157.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(chloromethoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(chloromethoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chloromethylation of Aromatic Compounds
1-Chloro-4-(chloromethoxy)butane has been studied for its role in the chloromethylation of benzene and alkylbenzenes. It is compared with other chloromethylating agents like bis(chloromethyl) ether and formaldehyde derivatives. The study discusses its relative reaction rates and isomer distributions, providing insight into the mechanisms of these chloromethylations (Olah, Beal, & Olah, 1976).
Synthesis and Application in Polymer Chemistry
Research has demonstrated the synthesis of chloromethoxy butane (CMB) using butanol, paraformaldehyde, and dry hydrogen chloride. The study explores optimal reaction conditions for high yield and discusses its application in chloromethylated crosslinking polystyrene microspheres, highlighting its significance in polymer chemistry (Wang Xiao-jun, 2011).
Preparation of Chloromethylated Phenolic Resin
1-Chloro-4-(chloromethoxy)butane has been used as a reagent for preparing chloromethylated phenolic-formaldehyde resin (CMPF). This process involves zinc chloride catalyst and acetone solvent. The study details the effect of various factors on the reaction and discusses the chemical structure and composition of the resulting product (Xu Qiu-ju, 2010).
Synthesis of Aromatic-Aliphatic Polyformals
1-Chloro-4-(chloromethoxy)butane has been used in the synthesis of the first examples of aromatic-aliphatic polyformals. The study investigates how reaction conditions, like catalyst concentration and nucleophile to electrophile ratio, affect the polymerization process. It offers insights into the reactivity of this compound in interfacial polyetherification, contributing to polymer science (Shaffer, Antolin, & Percec, 1987).
Application in Anion Exchange Membranes
A study shows that 1-Chloro-4-(chloromethoxy)butane, used as a chloromethylating reagent in conjunction with concentrated sulfuric acid, can be effectively used in the preparation of anion exchange membranes. This process is advantageous due to the non-carcinogenic and cost-effective nature of the reagent, and the resulting membranes show promising chemical stability and hydroxide conductivity (Wangting Lu et al., 2013).
Chloromethylation of Polystyrene Microspheres
1-Chloro-4-(chloromethoxy)butane is used for chloromethylation of crosslinking polystyrene microspheres. This study characterizes the chemical structure of the chloromethylated product and examines the factors affecting the chloromethylation reaction, providing a deeper understanding of this process in materials science (Shen Yan, 2007).
Eigenschaften
IUPAC Name |
1-chloro-4-(chloromethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRJVJZWDJDJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310863 | |
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(chloromethoxy)butane | |
CAS RN |
3970-17-0 | |
| Record name | NSC233055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile](/img/structure/B8234130.png)
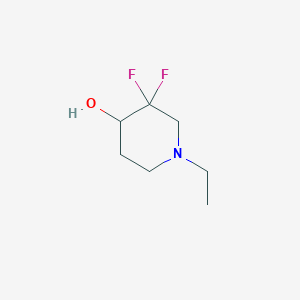
![2-[4-(2-Oxocyclopentylidenemethyl)phenyl]propionic acid](/img/structure/B8234132.png)
![4,4'-(Benzo[c]selenophene-4,7-diyl)dianiline](/img/structure/B8234144.png)

